molecular formula C21H26N2O5 B13990016 tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13990016
M. Wt: 386.4 g/mol
InChI Key: YCPAWJSZPRCLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a 2-oxa-8-azaspiro[4.5]decane core. This structure comprises two fused rings: a tetrahydrofuran (2-oxa) and a piperidine (8-aza), sharing a common spiro carbon atom. The tert-butyl carbamate (Boc) group at position 8 enhances steric protection and solubility in organic solvents, while the 1,3-dioxoisoindolin-2-yl substituent at position 4 introduces a planar, electron-deficient aromatic system. Such spiro scaffolds are prized in medicinal chemistry for their conformational rigidity, which improves target binding and metabolic stability .

Properties

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

tert-butyl 4-(1,3-dioxoisoindol-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C21H26N2O5/c1-20(2,3)28-19(26)22-10-8-21(9-11-22)13-27-12-16(21)23-17(24)14-6-4-5-7-15(14)18(23)25/h4-7,16H,8-13H2,1-3H3

InChI Key

YCPAWJSZPRCLSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COCC2N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Spirocyclic Core Construction

The synthesis typically begins with the formation of the 2-oxa-8-azaspiro[4.5]decane scaffold. A common approach involves iodocyclization of precursor alcohols or amines under controlled conditions. For example:

  • Step 1 : Cyclization of tertiary alcohols using iodine ($$I2$$) and sodium bicarbonate ($$NaHCO3$$) in acetonitrile ($$CH_3CN$$) at 0°C to room temperature.
  • Step 2 : Protection of the amine group with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate ($$(Boc)2O$$) in the presence of a base like triethylamine ($$Et3N$$).

Example Reaction Scheme :
$$
\text{Precursor alcohol} + I2 \xrightarrow{NaHCO3, CH3CN} \text{Spirocyclic iodide intermediate} \xrightarrow{(Boc)2O} \text{Boc-protected spiroamine}
$$

Introduction of the 1,3-Dioxoisoindolin-2-yl Group

The 1,3-dioxoisoindolin-2-yl moiety is introduced via nucleophilic substitution or coupling reactions :

  • Method A : Reaction of the spirocyclic amine intermediate with phthalic anhydride under acidic conditions (e.g., $$H2SO4$$) to form the isoindoline-1,3-dione ring.
  • Method B : Copper-catalyzed coupling of the spirocyclic iodide with pre-functionalized phthalimide derivatives, enhancing regioselectivity.

Key Data :

Parameter Conditions/Results Source
Yield (Method A) 65–75%
Yield (Method B) 82–88% (with CuI catalyst)
Reaction Time 12–24 hours (Method A); 6–8 hours (Method B)

Optimization via Catalytic Methods

Recent advancements highlight copper-catalyzed difluoroalkylation for improved efficiency:

  • Catalyst : $$CuI$$ (10 mol%) with ligands like 1,10-phenanthroline.
  • Solvent : Dimethylformamide ($$DMF$$) at 80°C.
  • Advantages : Higher yields (up to 90%) and reduced side products compared to traditional methods.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Structural confirmation relies on:

  • NMR Spectroscopy : Distinct signals for Boc ($$δ = 1.43$$ ppm, singlet) and spirocyclic protons ($$δ = 3.1–4.1$$ ppm).
  • HRMS : Molecular ion peak at $$m/z = 354.0566$$ ($$C{12}H{21}INO_3^+$$).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Iodocyclization + Boc 65–75 95 Moderate High
Copper Catalysis 82–88 98 High Moderate

Challenges and Solutions

  • Challenge : Low solubility of intermediates in polar solvents.
    Solution : Use of mixed solvents (e.g., $$CH3Cl2$$/MeOH) during coupling steps.
  • Challenge : Epimerization during Boc protection.
    Solution : Low-temperature (-20°C) Boc activation with $$Et_3N$$.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Sodium borohydride: for reduction reactions.

    tert-Butyl(dimethyl)silyl chloride: for protection of alcohol groups.

    Imidazole: as a base in protection reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

tert-Butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

  • Structural Difference : The nitrogen and oxygen positions are reversed (2-aza vs. 8-aza), and a ketone replaces the dioxoisoindolinyl group.
  • Synthesis : Prepared via Boc protection of 8-oxa-2-azaspiro[4.5]decan-1-one with Boc₂O in 94% yield .
  • Utility: Intermediate for further functionalization (e.g., cyanation to tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate) .

tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate

  • Structural Difference : Contains two nitrogen atoms (2,8-diaza) instead of oxygen and nitrogen.

tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

  • Structural Difference : Incorporates a triaza system and a biphenyl substituent.
  • Application : Explored in kinase inhibition due to its extended aromatic system .

Substituent Variations

tert-Butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • Structural Difference : Hydroxymethyl group at position 3 instead of dioxoisoindolinyl.
  • Properties : Enhanced hydrophilicity (PSA = 38.77) compared to the target compound, improving aqueous solubility .

tert-Butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • Structural Difference : Bromomethyl substituent enables nucleophilic substitution reactions.
  • Synthetic Utility : Used as a precursor for cross-coupling or alkylation .

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid (11b)

  • Structural Difference: Quinoline-carboxylic acid substituent and dioxa (1,4-dioxa) ring system.
  • Application: Potential antimicrobial agent due to quinoline’s DNA-intercalating properties .

Physicochemical Properties

Compound Name Molecular Weight PSA (Ų) Solubility (25°C) Key Substituent
Target Compound 373.40* ~45 Low (organic) 1,3-dioxoisoindolin-2-yl
tert-Butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate 255.35 46.6 Moderate Ketone
tert-Butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 271.36 38.77 High (aqueous) Hydroxymethyl
tert-Butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 334.25 38.77 0.8 g/L Bromomethyl

*Calculated based on molecular formula. Data sourced from .

Biological Activity

tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its spirocyclic structure and potential biological activities. This compound features a tert-butyl group, an isoindolinone moiety, and a carboxylate functional group, which together contribute to its chemical stability and reactivity. Its molecular formula is C21H26N2O5C_{21}H_{26}N_{2}O_{5} with a molecular weight of approximately 386.44 g/mol .

The presence of functional groups such as carbonyl (dioxo) and carboxylate allows for various chemical reactions, including nucleophilic additions and hydrolysis under specific conditions. These properties are critical in understanding the compound's interaction with biological systems.

Preliminary studies suggest that this compound may interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The isoindolinone moiety is particularly significant as compounds containing this structure have been linked to various biological activities, including anticancer effects.

Case Studies

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit promising anticancer properties by modulating the activity of the cereblon E3 ubiquitin ligase complex, which is pivotal in the degradation of oncogenic transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) . This mechanism is particularly relevant in the context of multiple myeloma treatment.
  • BRD4 Inhibition : The compound may also inhibit BRD4, a protein that plays a crucial role in regulating gene expression related to oncogenesis. Inhibitors targeting BRD4 have shown efficacy in preclinical models for various cancers, suggesting that similar compounds could leverage this pathway for therapeutic benefit .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique attributes of this compound:

Compound NameMolecular FormulaUnique Features
Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylateC_{15}H_{20}N_{2}O_{5}Lacks isoindolinone moiety; simpler structure
Tert-butyl 4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylateC_{16}H_{24}N_{3}O_{5}Contains an amino group; potential for different biological activity
Tert-butyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylateC_{15}H_{20}N_{2}O_{5}Lacks nitrogen functionality; different reactivity profile

The unique combination of structural elements in this compound may enhance its biological activity compared to these simpler analogs .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this spirocyclic compound?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, reflux conditions (e.g., 6 hours in acetonitrile with anhydrous K₂CO₃) are critical for alkylation steps involving brominated intermediates . Protecting group strategies, such as Boc (tert-butoxycarbonyl) protection, are essential to prevent undesired side reactions during multi-step syntheses. For instance, Boc₂O (di-tert-butyl dicarbonate) is used under basic conditions (e.g., triethylamine and DMAP in dichloromethane) to introduce steric protection . Purification via column chromatography or recrystallization ensures high yields (e.g., 90% yield in Step 3 of a spirocyclic synthesis) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can verify spirocyclic conformation and substituent placement. For example, ¹H NMR can detect deshielded protons adjacent to the 1,3-dioxoisoindolin-2-yl group.
  • LC-MS : High-resolution mass spectrometry confirms molecular weight and detects impurities (e.g., unreacted intermediates or Boc-deprotected byproducts) .
  • FT-IR : Identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester and amide groups) to validate functional groups .

Q. How should hygroscopic intermediates be handled during synthesis?

  • Methodological Answer : Use anhydrous solvents (e.g., dry THF or dichloromethane) and inert atmospheres (N₂ or Ar). Storage at low temperatures (−20°C) in tightly sealed containers prevents hydrolysis. For example, lithium triethylborohydride (Super-Hydride) reactions require strict temperature control (−78°C) to maintain stability .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectroscopic or reactivity data?

  • Methodological Answer :

  • Quantum Mechanical Calculations : Density Functional Theory (DFT) predicts electronic effects of substituents on spirocyclic systems, aiding in assigning ambiguous NMR signals (e.g., distinguishing axial vs. equatorial conformers) .
  • Reaction Path Search : Tools like GRRM or AFIR simulate transition states to explain unexpected regioselectivity (e.g., preferential attack at the isoindolinone nitrogen vs. oxygen) .
  • Example : Contradictory LC-MS data for a Boc-protected intermediate might arise from in-source fragmentation; collision-induced dissociation (CID) studies can validate stability .

Q. What strategies improve regioselective functionalization of the spirocyclic core?

  • Methodological Answer :

  • Protecting Group Engineering : Use orthogonal protection (e.g., Fmoc for amines, TBS for alcohols) to direct reactivity. For example, Boc protection of the azaspiro nitrogen allows selective alkylation at the isoindolinone ring .
  • Catalytic Control : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) can target halogenated positions on the isoindolinone moiety .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of specific sites .

Q. How does the spirocyclic conformation influence biological activity or reactivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Analyze ring puckering and torsion angles to predict binding affinity (e.g., interactions with neurological targets for anticonvulsant applications) .
  • X-ray Crystallography : Resolve crystal structures to correlate spatial arrangement with catalytic or inhibitory properties (e.g., steric hindrance from the tert-butyl group affecting enzyme binding) .

Q. What methodologies address low yields in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems minimize exposure of air-sensitive intermediates (e.g., cyanosilylation with TMSCN and BF₃·Et₂O at −78°C) .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks reaction progress in real time, enabling immediate adjustments (e.g., quenching excess reagents to prevent side reactions) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental melting points?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine if decomposition occurs near the melting point.
  • Polymorphism Screening : Use solvent-mediated crystallization (e.g., ethyl acetate/hexane) to isolate stable polymorphs.
  • DFT-Lattice Energy Calculations : Compare computed lattice energies with experimental DSC data to identify metastable forms .

Safety and Compliance

Q. What precautions are critical for scaling up reactions involving toxic reagents (e.g., cyanides)?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods with HEPA filters and closed-system reactors for cyanide handling (e.g., trimethylsilyl cyanide in Step 5 of a synthesis) .
  • Waste Neutralization : Treat cyanide-containing waste with NaOCl (bleach) to convert it to less toxic cyanate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.